molecular formula C15H20N2O3 B14938147 N-cycloheptyl-2-(4-nitrophenyl)acetamide

N-cycloheptyl-2-(4-nitrophenyl)acetamide

Cat. No.: B14938147
M. Wt: 276.33 g/mol
InChI Key: KNKFPYZDAJOHRH-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C15H20N2O3 It is a derivative of acetamide, where the acetamide group is substituted with a cycloheptyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-nitrophenyl)acetamide typically involves the reaction of cycloheptylamine with 2-(4-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-cycloheptyl-2-(4-aminophenyl)acetamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted acetamides.

Scientific Research Applications

N-cycloheptyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the cycloheptyl group.

    N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of a cycloheptyl group.

    N-(4-hydroxy-2-nitrophenyl)acetamide: Contains a hydroxy group instead of a cycloheptyl group.

Uniqueness

N-cycloheptyl-2-(4-nitrophenyl)acetamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The cycloheptyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-cycloheptyl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H20N2O3/c18-15(16-13-5-3-1-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h7-10,13H,1-6,11H2,(H,16,18)

InChI Key

KNKFPYZDAJOHRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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